4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline
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Overview
Description
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline is a complex organic compound featuring a bicyclic structure with a nitrogen atom integrated into the ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline typically involves the construction of the 3-azabicyclo[3.1.0]hexane core followed by functionalization to introduce the aniline group. One common approach is the cyclopropanation of maleimides with N-tosylhydrazones using palladium catalysis . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of various 3-azabicyclo[3.1.0]hexane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods to industrial levels.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring or the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aniline ring.
Scientific Research Applications
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry: The compound’s derivatives are explored for use in materials science and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. For example, derivatives of this compound have been studied as inhibitors of enzymes like Janus kinase (JAK) and tyrosine kinase 2 (TYK2), which are involved in inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
Cycloclavine: A natural ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic featuring a 3-azabicyclo[3.1.0]hexane core.
Duocarmycin: A group of cytotoxic compounds with structural similarities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a pharmacophore make it a valuable compound for research and development.
Properties
CAS No. |
86215-70-5 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(3-azabicyclo[3.1.0]hexan-1-yl)aniline |
InChI |
InChI=1S/C11H14N2/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7,12H2 |
InChI Key |
GBODONMTBTXSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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